1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a heterocyclic compound that features both piperidine and imidazole rings
Vorbereitungsmethoden
The synthesis of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with an imidazole derivative under controlled conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method is advantageous due to its high yield, shorter reaction times, and environmentally friendly approach.
Analyse Chemischer Reaktionen
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring can be substituted with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and conditions like microwave irradiation . Major products formed from these reactions include various substituted piperidine and imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism by which 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The imidazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also contains a piperidine ring but differs in the presence of a phenyl group instead of an imidazole ring.
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar to the previous compound, it contains a phenyl group and a piperidine ring but lacks the imidazole ring.
The uniqueness of 1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and applications.
Conclusion
1-(2-(Piperidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound of significant interest due to its unique structure and wide range of applications
Eigenschaften
CAS-Nummer |
88723-39-1 |
---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
1-(2-piperidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C10H15N3O/c1-8(14)9-7-11-10(12-9)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
JGXJOSNQZTZVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.